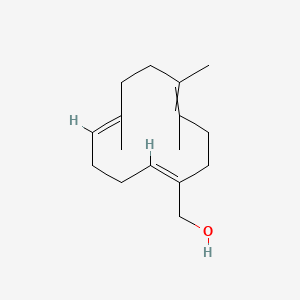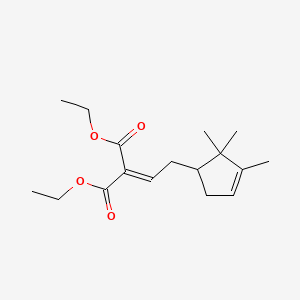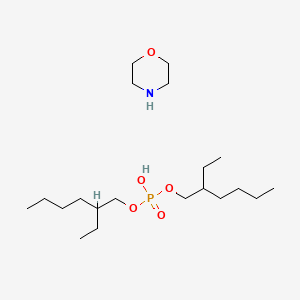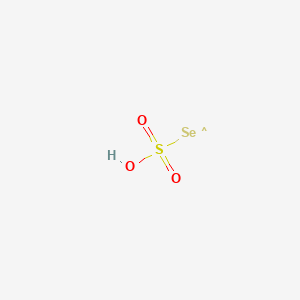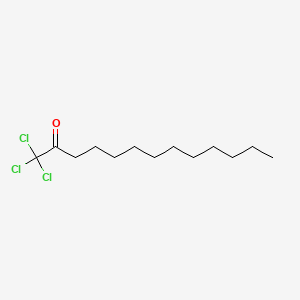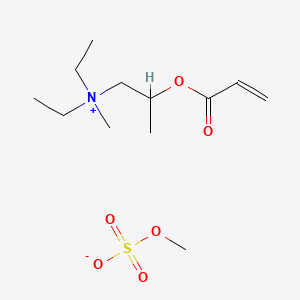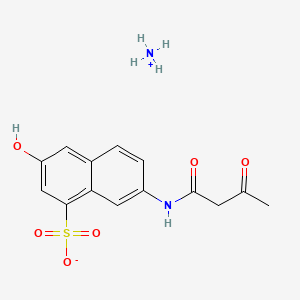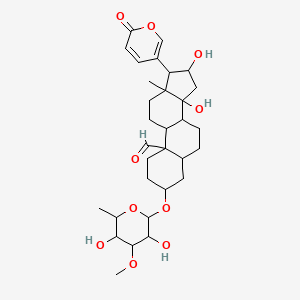
Bovochrysoid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bovochrysoid is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bovochrysoid typically involves a series of complex chemical reactions. One common method includes the use of specific catalysts and reagents under controlled temperature and pressure conditions to ensure the purity and yield of the compound. The exact synthetic route can vary depending on the desired application and the availability of starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities while maintaining high purity levels. The process often involves rigorous quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions: Bovochrysoid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride, often used in anhydrous solvents.
Substitution: Halogenation reactions using halogens like chlorine or bromine in the presence of a catalyst are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction can produce various reduced forms of this compound.
科学的研究の応用
Bovochrysoid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism by which Bovochrysoid exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a catalyst in certain reactions, facilitating the conversion of substrates to products. In biological systems, it may interact with enzymes or receptors, influencing various biochemical processes.
類似化合物との比較
Bovochrysoid can be compared to other similar compounds in terms of its chemical structure and reactivity. Some similar compounds include:
Compound A: Known for its similar catalytic properties but differs in its molecular structure.
Compound B: Shares some reactivity patterns with this compound but has different applications in industry.
Compound C: Used in similar biological studies but has a distinct mechanism of action.
This compound stands out due to its unique combination of properties, making it a versatile compound in various scientific and industrial applications.
特性
CAS番号 |
63765-68-4 |
|---|---|
分子式 |
C31H44O10 |
分子量 |
576.7 g/mol |
IUPAC名 |
3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14,16-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C31H44O10/c1-16-25(35)27(38-3)26(36)28(40-16)41-19-8-11-30(15-32)18(12-19)5-6-21-20(30)9-10-29(2)24(22(33)13-31(21,29)37)17-4-7-23(34)39-14-17/h4,7,14-16,18-22,24-28,33,35-37H,5-6,8-13H2,1-3H3 |
InChIキー |
VAASSPZOHNNMJH-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=COC(=O)C=C6)O)O)C)C=O)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



